
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide is a compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a benzene ring, along with a sulfonamide group.
Métodos De Preparación
One common synthetic route involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, such as the presence of radical initiators and appropriate solvents.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Biology: It can be used as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The sulfonamide group can further contribute to the compound’s overall biological activity by interacting with specific amino acid residues in the target proteins.
Comparación Con Compuestos Similares
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzenesulfonamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
N-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide: This compound has a methyl group attached to the nitrogen atom of the sulfonamide group, which can influence its reactivity and applications.
The presence of both trifluoromethoxy and trifluoromethyl groups in 4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide makes it unique and potentially more versatile in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H5F6NO3S |
|---|---|
Peso molecular |
309.19 g/mol |
Nombre IUPAC |
4-(trifluoromethoxy)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H5F6NO3S/c9-7(10,11)5-3-4(18-8(12,13)14)1-2-6(5)19(15,16)17/h1-3H,(H2,15,16,17) |
Clave InChI |
ADIFSCPXADNIAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



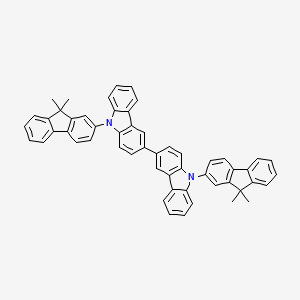
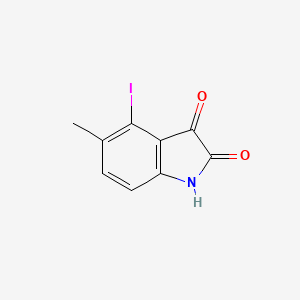


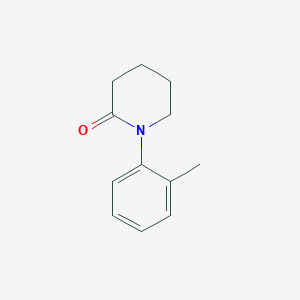
![2-butyl-N-(2,6-dimethylphenyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide hydrochloride](/img/structure/B13646335.png)
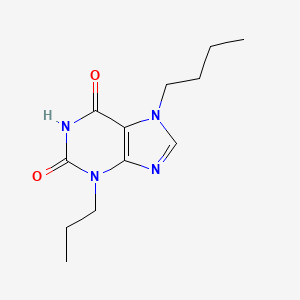
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium](/img/structure/B13646342.png)

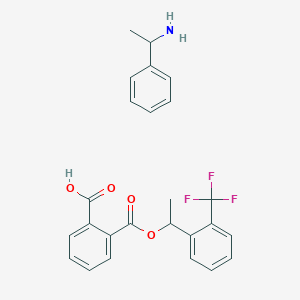


![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
